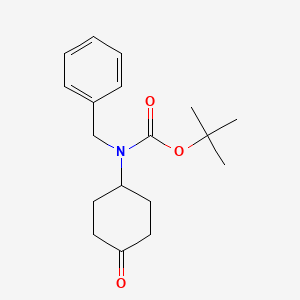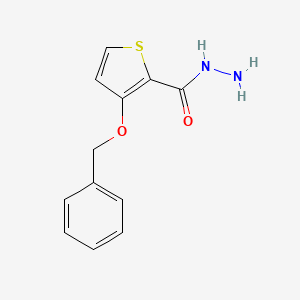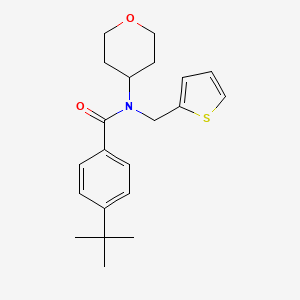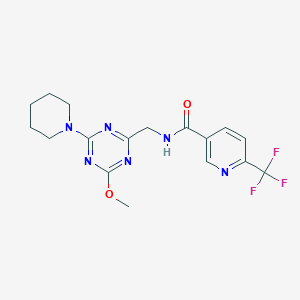
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nicotinamide N-Methyltransferase (NNMT) Studies
Research into Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and structurally related compounds, has revealed its significant role in various physiological and pathological processes. NNMT's involvement in metabolism, cancer, and epigenetic remodeling highlights the compound's relevance in therapeutic interventions and disease understanding. For instance, the discovery of bisubstrate inhibitors of NNMT showcases the ongoing efforts to develop selective small-molecule inhibitors as potential therapeutic agents. The structural analysis of NNMT in complex with small-molecule inhibitors provides insights into the enzyme's function and opens avenues for the development of more potent and selective inhibitors (Babault et al., 2018).
Metabolic Studies
Metabolism studies of compounds related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide have shed light on their metabolic fate in higher plants and humans. These studies have helped identify metabolic pathways and potential therapeutic applications of such compounds. The metabolic fate of nicotinamide in higher plants, for example, involves its conversion into various metabolites, pointing to the diverse roles of nicotinamide derivatives in biological systems (Matsui et al., 2007).
Antiprotozoal Activity
Research on the synthesis and antiprotozoal activity of aza-analogues of furamidine, which shares structural similarities with the compound of interest, demonstrates the potential of these compounds in treating diseases caused by protozoa. These studies have not only identified potent compounds but also provided insights into their mechanism of action and potential applications in treating diseases such as chronic myelogenous leukemia (Ismail et al., 2003).
Soluble Epoxide Hydrolase Inhibitors
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (sEH) from high-throughput screening highlights the ongoing search for novel therapeutic agents. These inhibitors have been identified based on their potent and selective inhibition of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, suggesting their potential in treating inflammatory disorders (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-15(25-16)26-7-3-2-4-8-26)10-22-14(27)11-5-6-12(21-9-11)17(18,19)20/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKBWAYTBXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

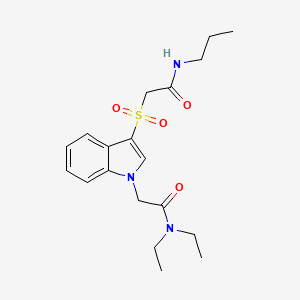

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
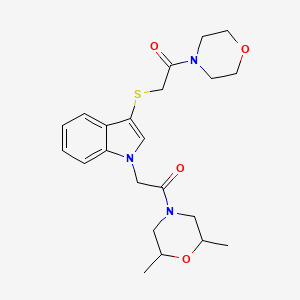
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2677766.png)
